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Compound of Interest

Compound Name: Methyl 4-formylpicolinate

Cat. No.: B2644346

Methyl 4-formylpicolinate possesses a unique electronic landscape that dictates its NMR
signature. The structure comprises a pyridine ring, an electron-deficient aromatic system due to
the electronegative nitrogen atom, which is further substituted with two electron-withdrawing
groups: a methyl ester at the C2 position and a formyl (aldehyde) group at the C4 position.[1]
These features combine to significantly deshield the ring protons and carbons, shifting their
resonances to higher chemical shift (8) values (downfield) compared to benzene.[1][2]

The interpretation of the spectra hinges on understanding these electronic influences and the
through-bond scalar (J) couplings between adjacent nuclei, which reveal the connectivity of the
molecular framework.[1][3]
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Methyl 4-formylpicolinate
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Caption: Structure of Methyl 4-formylpicolinate with atom numbering for NMR assignment.

'H NMR Spectral Analysis: A Proton-by-Proton

Examination

The *H NMR spectrum is the cornerstone for initial structural verification. The chemical shifts of
the pyridine ring's a-protons (C2, C6) are typically the most deshielded, appearing furthest
downfield (& 8.5-8.8 ppm) due to their proximity to the nitrogen atom.[1] The presence of the

formyl and ester groups will further modulate these values.

Key Proton Environments and Expected Resonances:

o Aldehyde Proton (-CHO): The proton attached to the aldehyde carbonyl is exceptionally
deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the
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C=0 bond.[4][5] This signal is expected to be the furthest downfield, appearing as a sharp
singlet in the & 9.9-10.1 ppm range.[3][5][6]

 Pyridine Ring Protons:

o H6: This proton is in the a-position to the ring nitrogen, making it highly deshielded. It will
appear as a doublet due to ortho-coupling with H5. Expected chemical shift is d ~8.9 ppm.

o H3: Positioned between two powerful electron-withdrawing groups (ester at C2, aldehyde
at C4), this proton will be significantly deshielded. It will appear as a doublet from ortho-
coupling to H5. Expected chemical shift is d ~8.4 ppm.

o H5: This proton is ortho to the aldehyde group and meta to the ester. It will be split into a
doublet of doublets by H6 (ortho-coupling) and H3 (para-coupling, though often
unresolved). Expected chemical shift is & ~8.1 ppm.

o Methyl Ester Protons (-OCHs): The three equivalent protons of the methyl group will appear
as a distinct singlet. Its chemical shift is influenced by the ester functionality and the aromatic
ring. Expected resonance is & ~4.0 ppm.

Summary of Predicted *H NMR Data (400 MHz, CDCls)

. Coupling
Proton Predicted & o .
. Multiplicity Constant (J, Integration
Assignment (ppm)
Hz)
H (aldehyde) 9.9-101 Singlet (s) - 1H
H6 ~8.9 Doublet (d) 3J=4-6 1H
5J = 0-1 (often
H3 ~8.4 Doublet (d) 1H
unresolved)
Doublet of
H5 ~8.1 3J=4-6,°J=0-1 1H
Doublets (dd)
-OCHs ~4.0 Singlet (s) - 3H
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Note: Precise chemical shifts are solvent-dependent. The coupling pattern between H3 and H5
is a para-coupling (°J), which is typically very small (0-1 Hz) and may not be resolved, causing
the H3 signal to appear as a sharp singlet or a very narrow doublet.

13C NMR Spectral Analysis: Mapping the Carbon
Skeleton

The 13C NMR spectrum provides complementary information, confirming the number of unique
carbon environments and the presence of key functional groups.[1] Due to the low natural
abundance of 13C, these experiments are less sensitive than *H NMR.

Key Carbon Environments and Expected Resonances:
e Carbonyl Carbons (C=0): These are the most deshielded carbons in the molecule.
o Aldehyde Carbonyl: Typically resonates in the & 190-200 ppm range.[5]
o Ester Carbonyl: Resonates slightly upfield from the aldehyde, in the & 164-166 ppm range.

e Pyridine Ring Carbons: The chemical shifts are heavily influenced by the nitrogen and the
attached substituents.

o C2 & C4: These carbons, bearing the electron-withdrawing substituents, will be
significantly deshielded.

o C6: The a-carbon adjacent to nitrogen is also strongly deshielded.

o C3 & C5: These carbons are generally found at higher field (more shielded) relative to the
other ring carbons.

o Methyl Carbon (-OCHs): This aliphatic carbon is the most shielded, appearing furthest upfield
in the & 52-54 ppm range.[7]

Summary of Predicted 3C NMR Data (101 MHz, CDCIs)
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Carbon Assignment Predicted & (ppm)
C (aldehyde) 190 - 192

C (ester) 164 - 166

Cc4 152 - 154

Cc2 150 - 152

C6 148 - 150

C5 128 - 130

C3 125 - 127

-OCHs 52-54

Experimental Protocols: Ensuring Data Integrity

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data.
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Caption: Standard workflow for NMR analysis from sample preparation to structural
confirmation.

Step-by-Step Methodology for Sample Preparation:
e Sample Weighing: Accurately weigh 5-10 mg of methyl 4-formylpicolinate.

e Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCIs) is a
common first choice. Ensure the solvent is of high purity to minimize interfering signals.[8][9]
The residual protonated solvent peak (CHCIs in CDCIs) appears at & 7.26 ppm and can be
used for spectral calibration.[7]

 Dissolution: Dissolve the sample in 0.5-0.6 mL of the chosen deuterated solvent directly in a
clean vial.

» Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.

 Filtration (if necessary): If the solution is not clear, filter it through a small plug of glass wool
in a Pasteur pipette to remove any particulate matter.

Acquisition Parameters (Typical for a 400 MHz Spectrometer):
e H NMR:
o Pulse Program: Standard single pulse (e.g., 'zg30").
o Spectral Width: ~16 ppm (from -2 to 14 ppm).
o Number of Scans: 8-16, depending on concentration.
o Relaxation Delay (D1): 1-2 seconds.
e 13C NMR:
o Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30).

o Spectral Width: ~240 ppm (from -10 to 230 ppm).
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o Number of Scans: 1024 or higher, due to lower sensitivity.

o Relaxation Delay (D1): 2 seconds.

Advanced 2D NMR for Unambiguous Assignment

For complex analogues or to definitively confirm assignments, 2D NMR experiments are
invaluable.[1]

e COSY (Correlation Spectroscopy): This experiment reveals proton-proton (*H-*H) coupling
networks. For methyl 4-formylpicolinate, a cross-peak between the signals at 4 ~8.9 (H6)
and 6 ~8.1 (H5) would be expected, confirming their ortho-relationship.

o HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton
directly to the carbon it is attached to. It allows for the unambiguous assignment of all
protonated carbons (C3, C5, C6, and the -OCHs carbon).

 HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows
correlations between protons and carbons over two to three bonds. It is critical for assigning
quaternary (non-protonated) carbons. Key expected correlations include:

o The aldehyde proton (& ~10.0 ppm) to C4 and C5.
o The methyl protons (& ~4.0 ppm) to the ester carbonyl carbon (6 ~165 ppm) and C2.
o H3to C2, C4, and the ester carbonyl.

By systematically applying these 1D and 2D NMR techniques, researchers can achieve a
complete and validated structural assignment of methyl 4-formylpicolinate, ensuring the
integrity of their chemical entities for downstream applications.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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